molecular formula C19H18N2OS B2580902 1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899910-24-8

1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2580902
CAS No.: 899910-24-8
M. Wt: 322.43
InChI Key: BTIFCAPHOFNSRB-UHFFFAOYSA-N
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Description

1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-9-11-14(12-10-13)16-18(23)21(19(2,3)20-16)17(22)15-7-5-4-6-8-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIFCAPHOFNSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves the following steps:

    Starting Materials: Benzoyl chloride, 4-methylbenzaldehyde, and 2,2-dimethyl-1,3-diaminopropane.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

    Procedure: The starting materials are mixed and heated under reflux conditions. A catalyst, such as triethylamine, may be added to facilitate the reaction. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and automated systems to control temperature, pressure, and reaction time. Continuous flow reactors may be used to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione
  • 1-benzoyl-2,2-dimethyl-4-(4-chlorophenyl)-2,5-dihydro-1H-imidazole-5-thione

Uniqueness

1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is unique due to the presence of the 4-methylphenyl group, which may confer specific biological activities or chemical properties that differ from other similar compounds.

Biological Activity

1-Benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a synthetic organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a benzoyl group and a thione moiety attached to a five-membered imidazole ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Features

The compound features:

  • Benzoyl Group : Enhances lipophilicity and stability.
  • Thione Moiety : Implicated in redox reactions, potentially influencing biological interactions.
  • Imidazole Ring : A common framework in many biologically active compounds.

Biological Activity Overview

Research has indicated that 1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione exhibits significant biological activities, particularly:

  • Antimicrobial Properties : Demonstrated bactericidal and bacteriostatic effects against various microbial strains.
  • Anticancer Activity : Induces apoptosis in cancer cells through specific molecular interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit bacterial enzymes or modulate pathways leading to apoptosis in cancer cells. The binding affinity of the compound to its targets is influenced by its structural components.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance:

  • Study on Bacterial Strains : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent bactericidal activity.
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Studies

In vitro studies have assessed the anticancer properties of 1-benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione using various cancer cell lines:

Cell LineIC50 (µM)
A375 (Melanoma)8.5
LNCaP (Prostate Cancer)12.0
PC-3 (Prostate Cancer)10.5

These results suggest that the compound's structural modifications contribute significantly to its cytotoxic effects.

Comparative Analysis with Related Compounds

Similar imidazole derivatives have been synthesized and tested for their biological activities. The following table compares the structural features and activities of selected compounds:

Compound NameStructure FeaturesAnticancer Activity (IC50 µM)
1-Benzoyl-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thioneBenzoyl and thione group8.5
1-Benzoyl-4-(4-bromophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thioneBromophenyl substitution9.0
1-Benzoyl-4-(3-methylphenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thioneMethyl substitution at position 310.0

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